molecular formula C14H9F3N2 B13222244 4'-Amino-3'-trifluoromethyl-biphenyl-4-carbonitrile

4'-Amino-3'-trifluoromethyl-biphenyl-4-carbonitrile

Cat. No.: B13222244
M. Wt: 262.23 g/mol
InChI Key: DNRZRGNYACGQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Amino-3'-trifluoromethyl-biphenyl-4-carbonitrile is a high-purity biphenyl derivative designed for advanced research and development. This compound features a biphenyl core functionalized with an amino group, a trifluoromethyl group, and a carbonitrile moiety. Its structure combines aromatic rigidity with electron-withdrawing substituents, making it a valuable scaffold in medicinal chemistry and materials science . The trifluoromethyl group significantly enhances the molecule's lipophilicity and metabolic stability, while the carbonitrile group can participate in hydrogen bonding and dipole interactions, which are crucial for target binding . The amino group provides a versatile handle for further synthetic derivatization, enabling the construction of more complex molecules for biological evaluation . This compound serves as a key intermediate in pharmaceutical research, particularly in the synthesis of molecules that target enzyme inhibition or receptor modulation . Biphenyl scaffolds are prevalent in active pharmaceutical ingredients (APIs) and are investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor applications . Researchers can employ cross-coupling reactions, such as the Suzuki-Miyaura reaction, to further functionalize the biphenyl core, allowing for precise structure-activity relationship (SAR) studies . The specific arrangement of its functional groups makes 4'-Amino-3'-trifluoromethyl-biphenyl-4-carbonitrile a promising building block for the development of novel therapeutic agents and agrochemicals. ATTENTION: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

4-[4-amino-3-(trifluoromethyl)phenyl]benzonitrile

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)12-7-11(5-6-13(12)19)10-3-1-9(8-18)2-4-10/h1-7H,19H2

InChI Key

DNRZRGNYACGQBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Friedel-Crafts Cyanation for Biphenyl-4-carbonitrile Core

The biphenyl-4-carbonitrile backbone is synthesized via Friedel-Crafts alkylation using biphenyl, cyanogen chloride (ClCN), and anhydrous aluminum chloride (AlCl₃) in chlorobenzene.
Key steps :

  • Molar ratios : 1:1–1.5 (biphenyl:AlCl₃:ClCN).
  • Temperature : 60–130°C for 4–6 hours.
  • Workup : Hydrolysis of AlCl₃ complexes followed by activated carbon treatment and solvent evaporation.

Performance :

Parameter Value Source
Yield 90–98.5%
Purity (GC/NMR) 80–90.5%

Suzuki-Miyaura Cross-Coupling for Functionalization

The trifluoromethyl and amino groups are introduced via palladium-catalyzed coupling . A brominated biphenyl-4-carbonitrile precursor reacts with (4-chloro-3-(trifluoromethyl)phenyl)boronic acid under Suzuki conditions.

Representative procedure :

Outcome :

  • Product isolated via column chromatography (hexane/EtOAc).
  • Key intermediate : 2-amino-4-(4-bromophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile.

Amination Strategies

The amino group is introduced through reductive amination or nucleophilic substitution . In one protocol:

  • Reagents : O-Methoxylamine hydrochloride (3 equiv), HBr/AcOH (2 equiv), zinc (3 equiv).
  • Conditions : 50°C (7 h) → 90°C (12 h) → 25–30°C (3 h).
  • Workup : Basification with NH₄OH, extraction with CH₂Cl₂, activated charcoal treatment.

Yield : 60%.

Critical Analysis of Methodologies

Efficiency and Scalability
  • Friedel-Crafts cyanation offers high yields (>90%) but requires careful handling of AlCl₃ and ClCN.
  • Suzuki coupling provides regioselectivity for trifluoromethyl substitution but demands rigorous palladium removal.
Challenges

Chemical Reactions Analysis

Types of Reactions

4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals like bicalutamide, it acts as an antiandrogen by binding to androgen receptors, thereby inhibiting the action of androgens (male hormones) in the body . This inhibition is crucial in the treatment of conditions like prostate cancer.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, focusing on substituent positions and functional groups:

Compound Name Substituents (Positions) Key Functional Groups CAS Number Reference
4'-Amino-3'-trifluoromethyl-biphenyl-4-carbonitrile –NH₂ (4'), –CF₃ (3'), –CN (4) Amino, Trifluoromethyl, Nitrile N/A
4'-Amino-[1,1'-biphenyl]-4-carbonitrile HCl –NH₂ (4'), –CN (4) Amino, Nitrile (hydrochloride salt) 10570-55-5
3'-Amino-[1,1'-biphenyl]-4-carbonitrile –NH₂ (3'), –CN (4) Amino, Nitrile 149505-72-6
4'-Fluoro-3'-trifluoromethyl-biphenyl-4-carbonitrile –F (4'), –CF₃ (3'), –CN (4) Fluoro, Trifluoromethyl, Nitrile N/A
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile –Cl (4'), –CF₃, –S– (heterocyclic) Chloro, Trifluoromethyl, Sulfide 338963-45-4

Key Observations:

  • Substituent Position: The placement of the amino group (4' vs. 3') significantly alters electronic distribution. For example, 3'-Amino-[1,1'-biphenyl]-4-carbonitrile lacks the trifluoromethyl group, reducing electron-withdrawing effects compared to the target compound.
  • Electronic Effects: The trifluoromethyl group enhances stability and lipophilicity, while the amino group increases solubility in polar solvents. This combination may improve bioavailability in drug candidates compared to analogs like 4'-Fluoro-3'-trifluoromethyl-biphenyl-4-carbonitrile, which replaces –NH₂ with –F .
  • Salt Forms: Hydrochloride salts (e.g., 10570-55-5) exhibit higher crystallinity and altered solubility profiles compared to free bases .

Physicochemical Properties

  • Melting Point: While direct data for the target compound is unavailable, 4'-Amino-3'-(trifluoromethyl)acetanilide (a related acetanilide derivative) melts at 119°C . The nitrile group in the target compound may lower melting points due to reduced hydrogen bonding.
  • Solubility: The amino group enhances water solubility, whereas trifluoromethyl and nitrile groups promote organic solvent compatibility. This contrasts with 4'-Fluoro-3'-trifluoromethyl-biphenyl-4-carbonitrile, which lacks polar amino groups and is less water-soluble .

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